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Compound of Interest

Compound Name:
2-Cyano-4-(2-

methoxyphenyl)phenol

CAS No.: 1261949-25-0

Cat. No.: B6375756

Get Quote

Executive Summary & Molecular Profile
This guide outlines the definitive structural assignment of 2-hydroxy-5-(2-

methoxyphenyl)benzonitrile (hereafter referred to as Target Analyte A). The molecule features a

benzonitrile core substituted with a phenolic hydroxyl group and an ortho-methoxylated phenyl

ring. The steric clash between the biaryl protons induces a twisted conformation, critical for its

solubility and binding properties.
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Property Specification

IUPAC Name 2-hydroxy-5-(2-methoxyphenyl)benzonitrile

Molecular Formula C₁₄H₁₁NO₂

Molecular Weight 225.25 g/mol

Core Scaffold 4-aryl-salicylonitrile

Key Functional Groups
Nitrile (-CN), Phenolic Hydroxyl (-OH), Ether (-

OMe)

Structural Challenge
Biaryl atropisomerism & Regiochemistry of the

phenol/nitrile

Synthetic Provenance & Purity Profile
To ensure the analysis reflects the intrinsic properties of the molecule rather than impurities, the

sample must be validated against its synthetic origin.

Synthesis Pathway (Suzuki-Miyaura Coupling)
The most robust route involves the palladium-catalyzed cross-coupling of 5-bromo-2-

hydroxybenzonitrile with 2-methoxyphenylboronic acid.

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (High turnover, air stable).

Base: K₂CO₃ (Mild, compatible with phenol).

Solvent: 1,4-Dioxane/Water (4:1) to solubilize the boronic acid.

Purity Criteria (HPLC-PDA)
Before spectral analysis, the sample must meet the following metrics:

Chromatographic Purity: >98.5% (Area% at 254 nm).

Pd Residue: <10 ppm (determined by ICP-MS).

Solvent Residue: Non-detectable (1H NMR).
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Spectroscopic Elucidation Strategy
The core of this guide is the multi-modal analysis required to prove the regiochemistry (position

of substituents) and the 3D conformation.

Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy provides the first "fingerprint" of the functional groups.

Nitrile (C≡N): A sharp, distinct band at 2220–2230 cm⁻¹. The conjugation with the aromatic

ring typically lowers the frequency slightly compared to aliphatic nitriles.

Hydroxyl (O-H): A broad band at 3200–3400 cm⁻¹. The position indicates intermolecular

hydrogen bonding (dimerization). In dilute CCl₄, a sharp free -OH peak appears at ~3600

cm⁻¹.

Ether (C-O-C): Strong stretching vibrations at 1250 cm⁻¹ (aryl-alkyl ether).

Nuclear Magnetic Resonance (NMR)
This is the primary tool for connectivity. We utilize a 500 MHz instrument in DMSO-d₆.

1H NMR Assignment Strategy
The molecule has two distinct aromatic spin systems.

Ring A (Benzonitrile Core): 1,2,5-substitution pattern.

H3 (d, ~7.1 ppm): Ortho to the electron-donating -OH group. Significant shielding makes this

the most upfield aromatic proton on Ring A.

H4 (dd, ~7.7 ppm): Meta to -OH, Ortho to the aryl substituent. Shows coupling to H3 (ortho,

~8.5 Hz) and H6 (meta, ~2.2 Hz).

H6 (d, ~7.9 ppm): Ortho to the electron-withdrawing -CN group. This is the most deshielded

proton on Ring A due to the anisotropy of the cyano group.

Ring B (Methoxyphenyl Ring): 1,2-substitution.
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Methoxy (-OCH₃): Sharp singlet at 3.80 ppm (3H).

Aromatic Protons: A characteristic 4-spin system (ABCD) for ortho-substituted benzene. The

proton ortho to the biaryl axis (H6') will be deshielded.

2D NMR Correlations (The Proof)
To prove the linkage is at Position 5 (not 3 or 4), we use HMBC.

HMBC (Heteronuclear Multiple Bond Correlation):

Key Correlation 1: The proton H6 (Ring A) must show a strong 3-bond correlation to the

Nitrile Carbon (C-CN) and the Biaryl Carbon (C5).

Key Correlation 2: The Methoxy protons must correlate to C2' (Ring B).

NOESY (Nuclear Overhauser Effect):

Biaryl Twist: Strong NOE cross-peaks between H4/H6 (Ring A) and H6' (Ring B) confirm

the spatial proximity across the biaryl bond.

Absence of NOE: No NOE between H3 (Ring A) and Ring B protons confirms H3 is distal

to the biaryl axis.

Mass Spectrometry (HRMS-ESI)
Ionization: Negative mode (ESI-) is preferred due to the phenolic proton.

Observed Ion: [M-H]⁻ at m/z 224.0712 (Calculated for C₁₄H₁₀NO₂⁻).

Fragmentation: Loss of •CH₃ (radical) or CH₂O is common for anisoles.

Structural Visualization & Logic
The following diagrams illustrate the connectivity logic and the experimental workflow.

Diagram 1: Analytical Workflow
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Caption: Step-by-step validation protocol ensuring high-confidence structural assignment.

Diagram 2: HMBC & NOESY Correlation Logic
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Caption: Key spectroscopic correlations. Blue arrows denote bond connectivity (HMBC); Red

dashed lines denote spatial proximity (NOESY).

Physicochemical Properties & Stability
Understanding the solid-state and solution behavior is vital for application.

Parameter Value/Observation Method

Physical State
White to off-white crystalline

solid
Visual

Melting Point
145–148 °C (Typical for biaryl

nitriles)

DSC (Differential Scanning

Calorimetry)

Solubility
Soluble in DMSO, MeOH,

EtOAc; Insoluble in Water
Gravimetric

pKa (Phenol)
~7.5 (Acidified by p-CN and

aryl group)
Potentiometric Titration

LogP 3.2 (Predicted) HPLC Retention
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Stability Note
The biaryl bond is metabolically stable, but the nitrile group can be hydrolyzed to an amide/acid

under strong basic conditions (pH > 12) at elevated temperatures. The phenol is susceptible to

oxidation if not stored under inert atmosphere.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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